1-Chloro-3-isocyano-2-methylbenzene
Overview
Description
1-Chloro-3-isocyano-2-methylbenzene is a chemical compound with the molecular formula C8H6ClN . It is also known by other names such as Toluene, m-chloro-; m-Chlorotoluene; m-Tolyl chloride; 1-Methyl-3-chlorobenzene; 3-Chloro-1-methylbenzene; 3-Chlorotoluene; 1-Chloro-3-methylbenzene; meta-Chlorotoluene; 1-Chloro-5-methylbenzene .
Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file . The compound has a molecular weight of 151.59 g/mol.Scientific Research Applications
Isotopic Abundance Studies : Research on 1-Chloro-3-nitrobenzene, a closely related compound, showed significant alterations in isotopic abundance ratios after biofield energy treatment. This has implications for the compound's physicochemical and thermal properties, potentially influencing its use in the synthesis of pharmaceuticals and industrial chemicals (Trivedi et al., 2016).
Catalysis and Reaction Studies : In the context of the Methanol-to-Olefins reaction, the selectivity control plays a critical role, with studies demonstrating how isotopic switch experiments can shed light on reaction intermediates and product distribution (Hereijgers et al., 2009).
Photoisomerization Behavior : Ferrocenylazobenzenes, including derivatives of chloro-substituted compounds, exhibit interesting photoisomerization behaviors. These compounds respond to light, undergoing reversible trans-to-cis isomerization, which can be relevant in designing materials for light-based technologies (Sakamoto et al., 2005).
Polymer Chemistry : Alkoxybenzenes, including chloro-substituted derivatives, have been used in polymerization processes. Their reactivity in end-quenching of TiCl4-catalyzed polyisobutylene polymerizations showcases their potential in creating functionalized polymers (Morgan et al., 2010).
Thermodynamic Studies : The excess enthalpies of mixtures involving chloroalkylbenzenes, which include chloro-substituted benzene derivatives, have been measured to understand their thermodynamic behaviors. This research is crucial in chemical engineering and process design (Marongiu et al., 2007).
Metal Complex Synthesis : The synthesis of novel metal complexes using chloro-substituted benzene derivatives has been explored. These complexes can have varied applications in catalysis, magnetic properties, and potentially in pharmacology (Chudin et al., 2020).
Vaporization Enthalpies : Understanding the vaporization enthalpies of chloro-substituted methylbenzenes, including chloro derivatives, is crucial for their application in various industrial processes (Verevkin et al., 2014).
Crystal Structure Analysis : The crystal structures of complexes involving chloro-substituted benzene derivatives have been studied to understand their reactivity and potential applications in materials science (Mroz et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
1-chloro-3-isocyano-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSGOIOBSLLNIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393662 | |
Record name | 1-Chloro-3-isocyano-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1930-79-6 | |
Record name | 1-Chloro-3-isocyano-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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